

physical properties of 3-Benzylxy-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Benzylxy-4-fluorophenylboronic acid

Cat. No.: B1437058

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **3-Benzylxy-4-fluorophenylboronic acid**

Introduction

3-Benzylxy-4-fluorophenylboronic acid (CAS No. 957034-74-1) is a synthetically valuable organoboron compound. As a substituted phenylboronic acid, it serves as a critical building block in modern organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its unique substitution pattern—a benzylxy group at the 3-position and a fluorine atom at the 4-position—imparts specific electronic and steric properties that are leveraged by medicinal chemists and material scientists to construct complex molecular architectures.

The fluorine substituent can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of target molecules, making this reagent particularly attractive for drug discovery programs. The benzylxy group, while also influencing the electronic nature of the aromatic ring, can be deprotected to reveal a phenol, offering a subsequent handle for further functionalization.

A comprehensive understanding of the physical properties of this reagent is paramount for its effective storage, handling, and application in synthesis. These properties dictate crucial experimental parameters, including solvent selection, reaction temperature, and purification strategies. This guide provides a detailed examination of the core physicochemical attributes of

3-Benzylxy-4-fluorophenylboronic acid, supported by experimental protocols and spectroscopic insights for its characterization.

It is critical to distinguish this compound from its common isomer, 4-Benzylxy-3-fluorophenylboronic acid (CAS No. 133057-83-7). While structurally similar, their differing substitution patterns lead to distinct physical properties and reactivity, making accurate identification essential. This guide will focus on the 3-benzylxy-4-fluoro isomer while providing comparative data for its isomer where relevant.

Core Molecular and Physical Attributes

The fundamental physical properties of a chemical compound provide the first layer of information required for its use in a laboratory setting. These attributes influence everything from solubility in reaction media to stability under storage conditions. The properties of **3-Benzylxy-4-fluorophenylboronic acid** and its common isomer are summarized below.

Property	3-Benzylxy-4-fluorophenylboronic acid	4-Benzylxy-3-fluorophenylboronic acid	Significance & Experimental Insight
CAS Number	957034-74-1 [1] [2]	133057-83-7 [3] [4]	Unambiguous chemical identifier crucial for procurement and regulatory compliance.
Molecular Formula	$C_{13}H_{12}BFO_3$ [1]	$C_{13}H_{12}BFO_3$ [3] [4]	Confirms the elemental composition. Both isomers share the same formula.
Molecular Weight	246.04 g/mol [1]	246.04 g/mol [3] [4]	Essential for stoichiometric calculations in reaction planning.
Appearance	White to Almost White Powder/Crystal	White to Light Yellow Crystal Powder [5]	A visual inspection of color and form provides a preliminary assessment of purity. Deviations may indicate impurities or degradation.
Melting Point (°C)	Not Widely Reported	116 °C [3] [5]	A sharp melting point is a primary indicator of high purity. The value for the isomer provides an approximate range to expect.
Boiling Point (°C)	Not Determined	428.0 ± 55.0 (Predicted) [5]	Boronic acids typically decompose at high

			temperatures before boiling. This predicted value is for the isomer and is not experimentally practical.
Solubility	Not Widely Reported	Soluble in Methanol[4] [6]	Solubility in common organic solvents is critical for selecting appropriate reaction and purification systems. Expected to be soluble in polar aprotic solvents like THF, dioxane, and DMSO.
Storage Conditions	Inert atmosphere, 2-8°C[1]	Inert atmosphere, Room Temperature[4] [5]	Boronic acids can undergo dehydration to form boroxines. Storage under inert gas (Nitrogen or Argon) and refrigeration minimizes degradation.
pKa	Not Widely Reported	7.61 ± 0.17 (Predicted)[4][5]	Indicates the acidity of the boronic acid protons. This influences its behavior in basic reaction conditions, such as those in Suzuki couplings.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a compound like **3-Benzyl-4-fluorophenylboronic acid**, a combination of NMR, IR, and Mass Spectrometry offers a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ¹H NMR: The proton NMR spectrum will provide characteristic signals for each unique proton environment.
 - Aromatic Protons (approx. 6.9-7.8 ppm): The three protons on the phenylboronic acid ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings.
 - Benzyl Protons (approx. 7.3-7.5 ppm): The five protons of the benzyl group will typically appear as a multiplet.
 - Benzylic Protons (approx. 5.1 ppm): The two protons of the -O-CH₂- group will appear as a sharp singlet.
 - Boronic Acid Protons (variable, broad): The two -OH protons on the boron atom will appear as a broad singlet which can be exchanged with D₂O.[7]
- ¹³C NMR: The carbon spectrum confirms the carbon skeleton. Key signals include the benzylic carbon (~70 ppm), the aromatic carbons (110-160 ppm), and importantly, the carbon directly attached to boron, which will appear as a broad signal. The C-F coupling constants are highly diagnostic.[7]
- ¹⁹F NMR: A single resonance will be observed, confirming the presence of the fluorine atom. Long-range couplings to aromatic protons may be visible, providing additional structural information.[7]

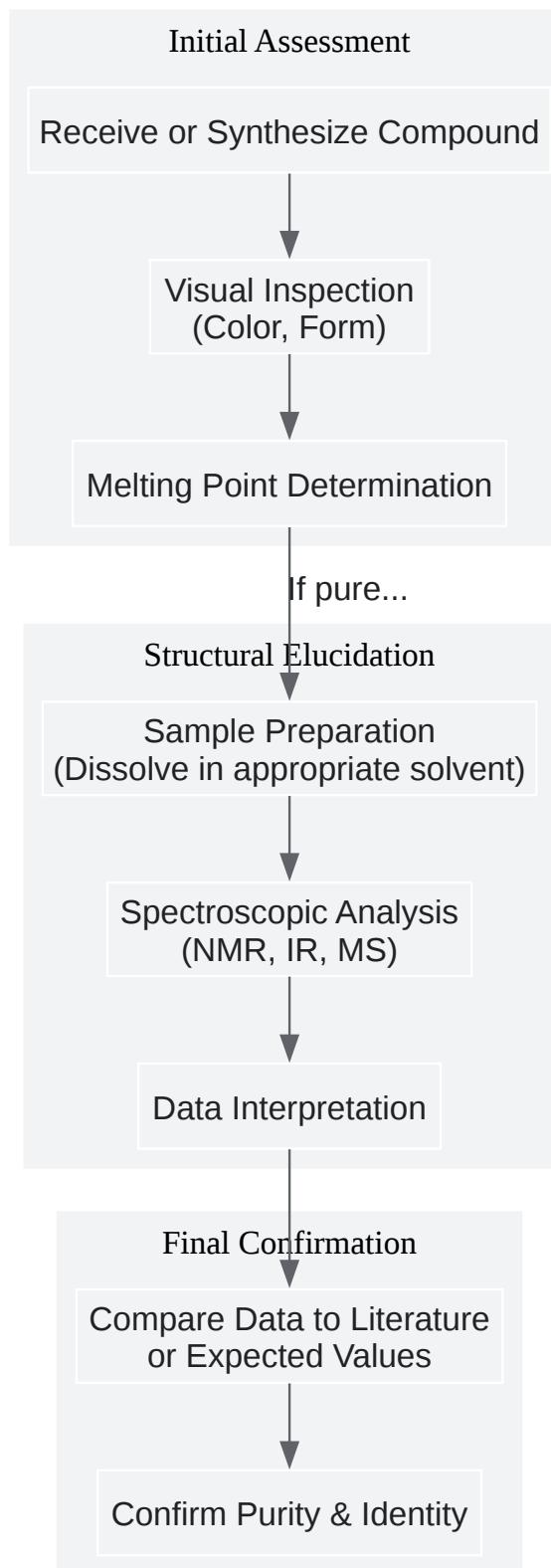
- ^{11}B NMR: This experiment is characteristic for organoboron compounds. A single, broad peak around 28-30 ppm is typical for a tricoordinate arylboronic acid.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- O-H Stretch (3200-3500 cm^{-1} , broad): A strong, broad absorption characteristic of the hydroxyl groups of the boronic acid functionality.
- C-H Stretch (Aromatic & Aliphatic, 2850-3100 cm^{-1}): Signals corresponding to the C-H bonds of the aromatic rings and the benzylic CH_2 group.
- C=C Stretch (Aromatic, 1450-1600 cm^{-1}): Multiple sharp peaks from the vibrations of the aromatic rings.
- C-O Stretch (Ether, 1200-1250 cm^{-1}): A strong signal corresponding to the aryl-O- CH_2 ether linkage.[8]
- B-O Stretch (\sim 1350 cm^{-1}): A strong stretch associated with the boron-oxygen bonds.
- C-F Stretch (1000-1100 cm^{-1}): A strong, characteristic absorption for the carbon-fluorine bond.

Mass Spectrometry (MS)


MS provides the molecular weight and fragmentation pattern of the molecule. For **3-Benzyl-4-fluorophenylboronic acid**, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula ($\text{C}_{13}\text{H}_{12}\text{BFO}_3$) by providing a highly accurate mass measurement.[9]

Experimental Protocols & Workflows

The following protocols describe standard procedures for verifying the physical and structural properties of **3-Benzyl-4-fluorophenylboronic acid** in a research setting.

Logical Workflow for Compound Verification

This diagram illustrates the standard workflow a researcher would follow upon receiving or synthesizing a batch of the title compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Verification.

Protocol 1: Melting Point Determination

Causality: The melting point is a rapid and reliable indicator of purity. Impurities depress and broaden the melting range. This protocol uses a standard digital melting point apparatus.

- Sample Preparation: Place a small amount (1-2 mg) of the dry crystalline **3-Benzylxy-4-fluorophenylboronic acid** into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
- Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.
- Rapid Scan (Optional): Set a rapid heating ramp (10-20 °C/min) to quickly determine an approximate melting range.
- Accurate Measurement: Allow the apparatus to cool. Set a slow heating ramp (1-2 °C/min) starting from approximately 15-20 °C below the approximate melting point found in the rapid scan.
- Observation: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure sample should have a sharp melting range of < 2 °C.

Protocol 2: NMR Sample Preparation and Acquisition


Causality: Proper sample preparation is critical for obtaining high-resolution spectra free from artifacts. DMSO-d₆ is often a good solvent choice for boronic acids due to its high polarity.

- Sample Preparation: Accurately weigh approximately 5-10 mg of **3-Benzylxy-4-fluorophenylboronic acid** and transfer it to a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube.

- Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
- Acquisition: Insert the tube into the NMR spectrometer. Acquire standard ^1H , ^{13}C , and ^{19}F spectra.
- D₂O Exchange (for ^1H NMR): After initial ^1H acquisition, remove the tube, add one drop of D₂O, shake gently, and re-acquire the ^1H spectrum. The disappearance or significant reduction of the broad B(OH)₂ signal confirms its assignment.^[7]

Molecular Structure and Property Relationships

The molecular structure dictates the observed physical properties. The interplay between the functional groups defines the compound's character.

[Click to download full resolution via product page](#)

Caption: Structure-Property Relationships.

Conclusion

3-Benzyl-4-fluorophenylboronic acid is a specialized reagent with significant potential in synthetic chemistry. Its physical properties—a stable crystalline solid with solubility in common organic solvents—make it a practical and versatile building block. The key to its successful application lies in understanding its structural and chemical characteristics, confirmed through routine spectroscopic analysis (NMR, IR) and basic physical measurements like melting point. Proper handling and storage under inert, dry conditions are essential to maintain its integrity.

and ensure reproducible results in complex synthetic endeavors. The data and protocols presented in this guide provide researchers with the foundational knowledge required to confidently employ this valuable compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 957034-74-1|3-Benzylxy-4-fluorophenylboronic acid|BLD Pharm [bldpharm.com]
- 2. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 3. echemi.com [echemi.com]
- 4. 4-(Benzylxy)-3-fluorophenylboronic acid | 133057-83-7 [m.chemicalbook.com]
- 5. 4-(Benzylxy)-3-fluorophenylboronic acid CAS#: 133057-83-7 [amp.chemicalbook.com]
- 6. 4-(Benzylxy)-3-fluorophenylboronic acid CAS#: 133057-83-7 [m.chemicalbook.com]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - 4-benzylxy-3-fluorophenylboronic acid (C13H12BFO3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [physical properties of 3-Benzylxy-4-fluorophenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1437058#physical-properties-of-3-benzylxy-4-fluorophenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com